Cas no 28097-22-5 (1H-Indene-4-carboxylicacid,5-[(1R,2R)-2-carboxy-1-methyl-4-oxocyclohexyl]-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-,(1R,3aS,4S,5S,7aR)-)

1H-Indene-4-carboxylicacid,5-[(1R,2R)-2-carboxy-1-methyl-4-oxocyclohexyl]-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-,(1R,3aS,4S,5S,7aR)- structure
28097-22-5 structure
Product Name:1H-Indene-4-carboxylicacid,5-[(1R,2R)-2-carboxy-1-methyl-4-oxocyclohexyl]-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-,(1R,3aS,4S,5S,7aR)-
Numero CAS:28097-22-5
MF:C27H44O5
MW:448.635269165039
CID:279574
PubChem ID:193627
Update Time:2025-04-19

1H-Indene-4-carboxylicacid,5-[(1R,2R)-2-carboxy-1-methyl-4-oxocyclohexyl]-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-,(1R,3aS,4S,5S,7aR)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Indene-4-carboxylicacid,5-[(1R,2R)-2-carboxy-1-methyl-4-oxocyclohexyl]-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-,(1R,3aS,4S,5S,7aR)-
    • 1H-Indene-4-carboxylicacid,5-[(1R,2R)-2-carboxy-1-methyl-4-oxocyclohexyl]-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-,(1R,
    • 5-(2-Carboxy-1-methyl-4-oxocyclohexyl)-7a-methyl-1-(6-methylheptan-2-yl)octahydro-1H-indene-4-carboxylic acid
    • Butenandt's dihydroacid
    • 3-Oxo-6,7-seco-5beta-cholestane-6,7-dioic acid
    • DTXSID80950832
    • 28097-22-5
    • 6,7-Secocholestane-6,7-dioic acid, 3-oxo-, (5alpha)-
    • Inchi: 1S/C27H44O5/c1-16(2)7-6-8-17(3)19-9-10-20-23(25(31)32)21(12-14-26(19,20)4)27(5)13-11-18(28)15-22(27)24(29)30/h16-17,19-23H,6-15H2,1-5H3,(H,29,30)(H,31,32)/t17-,19-,20+,21?,22-,23?,26-,27-/m1/s1
    • Chiave InChI: QZFBASCDCQFEPQ-OEXLHLOQSA-N
    • Sorrisi: OC(C1C([C@@]2(C)CCC(C[C@@H]2C(=O)O)=O)CC[C@]2(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]21)=O

Proprietà calcolate

  • Massa esatta: 448.31902
  • Massa monoisotopica: 448.319
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 8
  • Complessità: 730
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6.6
  • Superficie polare topologica: 91.7Ų

Proprietà sperimentali

  • Densità: 1.094
  • Punto di ebollizione: 589.7°Cat760mmHg
  • Punto di infiammabilità: 324.4°C
  • Indice di rifrazione: 1.515
  • PSA: 91.67
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.